molecular formula C20H18ClNO3 B10988412 (4-Chlorophenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

(4-Chlorophenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

Cat. No.: B10988412
M. Wt: 355.8 g/mol
InChI Key: ULEYPXIDLAQMSO-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[5-hydroxy-4-(1-pyrrolidinylmethyl)-1-benzofuran-3-yl]methanone is a complex organic compound with significant potential in various scientific fields. This compound features a benzofuran core, a pyrrolidine moiety, and a chlorophenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[5-hydroxy-4-(1-pyrrolidinylmethyl)-1-benzofuran-3-yl]methanone typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[5-hydroxy-4-(1-pyrrolidinylmethyl)-1-benzofuran-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in different applications.

Scientific Research Applications

(4-Chlorophenyl)[5-hydroxy-4-(1-pyrrolidinylmethyl)-1-benzofuran-3-yl]methanone has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[5-hydroxy-4-(1-pyrrolidinylmethyl)-1-benzofuran-3-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(4-hydroxyphenyl)methanone: Shares the chlorophenyl group but differs in the core structure.

    4-Hydroxybenzophenone: Lacks the benzofuran and pyrrolidinylmethyl groups.

Uniqueness

(4-Chlorophenyl)[5-hydroxy-4-(1-pyrrolidinylmethyl)-1-benzofuran-3-yl]methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

(4-chlorophenyl)-[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C20H18ClNO3/c21-14-5-3-13(4-6-14)20(24)16-12-25-18-8-7-17(23)15(19(16)18)11-22-9-1-2-10-22/h3-8,12,23H,1-2,9-11H2

InChI Key

ULEYPXIDLAQMSO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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